1-(2,4-Difluorophenyl)-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a piperazine ring. It is known for its potent antibacterial properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the difluorophenyl and difluoro substituents. The final step involves the addition of the piperazine ring. Common reagents used in these reactions include fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the quinolone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
1-(2,4-Difluorophenyl)-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel quinolone derivatives with potential antibacterial and anticancer activities.
Biology: Studied for its interactions with bacterial enzymes and its potential as a lead compound for developing new antibiotics.
Medicine: Investigated for its efficacy against multidrug-resistant bacterial strains and its potential use in combination therapies.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the DNA gyrase A subunit and the topoisomerase IV A subunit .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the quinoline core.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria
Uniqueness
1-(2,4-Difluorophenyl)-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its multiple fluorine atoms and the presence of a piperazine ring, which contribute to its potent antibacterial activity and improved pharmacokinetic properties compared to other quinolones .
Properties
CAS No. |
106795-36-2 |
---|---|
Molecular Formula |
C21H17F4N3O3 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H17F4N3O3/c1-10-8-27(5-4-26-10)19-15(24)7-12-18(17(19)25)28(9-13(20(12)29)21(30)31)16-3-2-11(22)6-14(16)23/h2-3,6-7,9-10,26H,4-5,8H2,1H3,(H,30,31) |
InChI Key |
BOZFMCOZVKUGON-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.